Cas no 23068-65-7 (7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-)
23068-65-7 structure
Product Name:7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-
Numéro CAS:23068-65-7
Le MF:C21H27NO5
Mégawatts:373.442786455154
CID:285505
PubChem ID:13878324
Update Time:2025-04-19
7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-
- (1S)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
- 7-Isoquinolinol,1,2,3,4-tetrahydro-1-(3-hydroxy-4,5-dimethoxyphenethyl)-6-methoxy-2-methyl-(7CI,8CI)
- 7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(S)-
- Alkaloid CC 22, from Colchicum cornigerum
- Autumnaline
- 23068-65-7
- (S)-autumnaline
- CHEBI:80672
- DTXSID50551719
- Q27149714
- (1S)-1-[2-(3-Hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
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- Piscine à noyau: 1S/C21H27NO5/c1-22-8-7-14-11-19(25-2)17(23)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m0/s1
- La clé Inchi: GZUNPCNPOLOTLX-INIZCTEOSA-N
- Sourire: O(C)C1C(=CC2=C(C=1)CCN(C)[C@H]2CCC1C=C(C(=C(C=1)OC)OC)O)O
Propriétés calculées
- Qualité précise: 373.18892296g/mol
- Masse isotopique unique: 373.18892296g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 6
- Complexité: 464
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.3
- Surface topologique des pôles: 71.4Ų
7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- Littérature connexe
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1. Biosynthesis. Part 27.1,2 Colchicine: studies of the phenolic oxidative coupling and ring-expansion processes based on incorporation of multiply labelled 1-phenethylisoquinolinesEdward McDonald,Robert Ramage,Robert N. Woodhouse,Edward W. Underhill,Leslie R. Wetter,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2979
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Richard B. Herbert Nat. Prod. Rep. 2001 18 50
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3. Biosynthesis. Part 28.1,2 Colchicine: definition of intermediates between O-methylandrocymbine and colchicine and studies on speciosineAlan C. Barker,David R. Julian,Robert Ramage,Robert N. Woodhouse,Gilbert Hardy,Edward McDonald,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2989
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4. Biosynthesis. Part XX. Biosynthesis of c-homoaporphines in Kreysigia multifloraAlan R. Battersby,Peter B?hler,Murray H. G. Munro,Robert Ramage J. Chem. Soc. Perkin Trans. 1 1974 1399
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5. 1-Phenethylisoquinoline alkaloids. Part IV. Isolation, structural elucidation, and synthesis of c-homoaporphinesAlan R. Battersby,Robert B. Bradbury,Richard B. Herbert,Murray H. G. Munro,Robert Ramage J. Chem. Soc. Perkin Trans. 1 1974 1394
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